Cas no 1210908-67-0 (Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate)

Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate is a fluorinated organic compound featuring a trifluoromethyl ketone moiety and an ester-functionalized aromatic ring. Its structure combines electrophilic and nucleophilic reactivity, making it useful in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the conjugated enone system allows for selective Michael addition reactions. The ester functionality provides a handle for further derivatization. This compound is valued for its versatility as an intermediate in constructing complex molecules, particularly those requiring fluorinated motifs for improved bioactivity or material properties.
Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate structure
1210908-67-0 structure
Product name:Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate
CAS No:1210908-67-0
MF:C13H11ClF3NO3
MW:321.67955327034
CID:4577880

Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 5-CHLORO-2-([(E)-4,4,4-TRIFLUORO-1-METHYL-3-OXO-1-BUTENYL]AMINO)BENZENECARBOXYLATE
    • Benzoic acid, 5-chloro-2-[[(1E)-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl]amino]-, methyl ester
    • Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate
    • Inchi: 1S/C13H11ClF3NO3/c1-7(5-11(19)13(15,16)17)18-10-4-3-8(14)6-9(10)12(20)21-2/h3-6,18H,1-2H3/b7-5+
    • InChI Key: LSNJOAFBTFZCDA-FNORWQNLSA-N
    • SMILES: C(OC)(=O)C1=CC(Cl)=CC=C1N/C(/C)=C/C(=O)C(F)(F)F

Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M162325-50mg
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate
1210908-67-0
50mg
$ 380.00 2022-06-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00893258-1g
Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 90%
1g
¥4193.0 2023-04-05
A2B Chem LLC
AI80888-5mg
methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI80888-1mg
methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI80888-10mg
methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI80888-500mg
methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 >90%
500mg
$720.00 2024-04-20
TRC
M162325-25mg
Methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate
1210908-67-0
25mg
$ 230.00 2022-06-02
A2B Chem LLC
AI80888-1g
methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
1210908-67-0 >90%
1g
$1295.00 2024-04-20

Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate Related Literature

Additional information on Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate

Methyl 5-Chloro-2-{(E)-4,4,4-Trifluoro-1-Methyl-3-Oxo-1-Butenylamino}Benzenecarboxylate (CAS No. 1210908-67-0): An Overview

Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate (CAS No. 1210908-67-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chlorinated benzene ring and a trifluoromethyl-substituted butenylamino group. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The chemical structure of Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate is represented by the formula C15H12ClF3N2O3. The presence of the chloro and trifluoromethyl groups imparts specific electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The ester functionality at the carboxyl group also plays a crucial role in its reactivity and potential as a prodrug.

In recent years, there has been a growing interest in the development of compounds with fluorinated substituents due to their unique properties. Fluorine atoms can significantly enhance the lipophilicity and metabolic stability of organic molecules, making them attractive candidates for drug design. The (E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino moiety in this compound is particularly noteworthy for its potential to modulate biological targets effectively.

The synthesis of Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure the formation of the desired stereoisomer. One common synthetic route involves the condensation of a suitable chlorinated benzaldehyde with a trifluoromethyl-substituted ketone in the presence of an amine catalyst. The resulting intermediate is then esterified to form the final product.

Research on this compound has focused on its potential as a lead molecule for various therapeutic applications. Studies have shown that Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenylamino}benzenecarboxylate exhibits promising activity against certain types of cancer cells. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cell lines. Additionally, preliminary studies suggest that it may have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

The pharmacokinetic profile of Methyl 5-chloro-2-{(E)-4,4,4-trifluoro-1-methyl-3-o xo -1-butenylamino}benzenecarboxylate has also been investigated. Animal studies have shown that it has good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily involves hydrolysis of the ester group and subsequent conjugation reactions, leading to the formation of inactive metabolites that are excreted via urine and bile.

To further explore its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of Methyl 5-chloro-2-{(E)-4,4,4-trifluoro - 1 -methyl - 3 - ox o - 1 - butenylamino}benzenecarboxylate. Early results from Phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, Methyl 5-chloro - 2 - {(E) - 4 , 4 , 4 - trifluoro - 1 - methyl - 3 - ox o - 1 - butenylamino}benzenecarboxylate (CAS No. 1210908 - 67 - 0) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential therapeutic applications. Ongoing research efforts aim to optimize its properties and explore its full potential in treating various diseases.

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